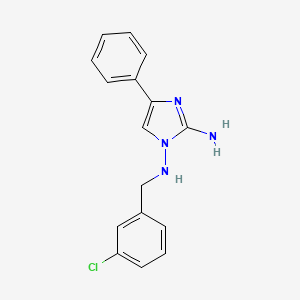

N1-(3-Chlorobenzyl)-4-phenyl-1H-imidazole-1,2-diamine

描述

Systematic Nomenclature and Molecular Formula

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions, with the full name being this compound. The compound is assigned the Chemical Abstracts Service registry number 1987270-59-6, which serves as its unique identifier in chemical databases and literature. The molecular formula is established as C16H15ClN4, indicating the presence of sixteen carbon atoms, fifteen hydrogen atoms, one chlorine atom, and four nitrogen atoms within the molecular structure.

The molecular weight has been determined to be 298.77 grams per mole, providing essential information for stoichiometric calculations and analytical applications. The compound is also catalogued under the Molecular Design Limited number MFCD28384430, which facilitates its identification in various chemical databases and supplier catalogs. The Simplified Molecular Input Line Entry System representation is recorded as NC1=NC(C2=CC=CC=C2)=CN1NCC3=CC=CC(Cl)=C3, providing a linear notation that describes the complete molecular structure.

| Parameter | Value |

|---|---|

| Chemical Abstracts Service Number | 1987270-59-6 |

| Molecular Formula | C16H15ClN4 |

| Molecular Weight | 298.77 g/mol |

| Molecular Design Limited Number | MFCD28384430 |

Stereochemical Configuration and Conformational Analysis

The stereochemical analysis of this compound reveals a complex three-dimensional structure influenced by the imidazole ring system and its substituents. The imidazole core exists as a planar five-membered ring that exhibits aromatic character due to the presence of six π-electrons, consistent with the general properties of imidazole derivatives. The planarity of the imidazole ring is maintained through the delocalization of electrons across the nitrogen and carbon atoms, creating a stable aromatic system that influences the overall molecular geometry.

The 3-chlorobenzyl substituent attached to the N1 position introduces additional conformational considerations due to the rotational freedom around the carbon-nitrogen bond connecting the benzyl group to the imidazole ring. This rotational flexibility allows for multiple conformational states, with the most stable conformations likely determined by minimizing steric interactions between the chlorinated benzyl group and other molecular components. The presence of the chlorine atom at the meta position of the benzyl ring creates an asymmetric electronic distribution that may influence intermolecular interactions and overall molecular behavior.

The phenyl substituent at the 4-position of the imidazole ring contributes to the overall aromatic character of the molecule and provides additional conjugation possibilities. The relative orientation of this phenyl group with respect to the imidazole plane can vary, leading to different conformational arrangements that may impact the compound's physical and chemical properties. The diamine functionality at positions 1 and 2 of the imidazole ring introduces hydrogen bonding capabilities that can significantly influence molecular packing and intermolecular interactions.

Crystallographic Data and X-ray Diffraction Studies

While comprehensive crystallographic data for this compound are not extensively documented in the available literature, the general principles governing imidazole derivative crystal structures provide insight into the expected solid-state behavior of this compound. Imidazole-containing compounds typically exhibit complex hydrogen bonding networks due to the presence of nitrogen atoms that can act as both hydrogen bond donors and acceptors. The diamine functionality of this particular compound would be expected to participate actively in hydrogen bonding interactions, potentially leading to intricate crystal packing arrangements.

The presence of the chlorinated benzyl group introduces additional considerations for crystal packing, as halogen atoms can participate in halogen bonding interactions that complement traditional hydrogen bonding networks. These weak intermolecular interactions can significantly influence the overall crystal structure and may contribute to the stability of specific polymorphic forms. The phenyl substituent at the 4-position of the imidazole ring would be expected to engage in π-π stacking interactions with neighboring molecules, creating layered structures that are common in aromatic heterocyclic compounds.

Storage conditions for this compound recommend temperatures of -4°C for short-term storage and -20°C for longer periods, suggesting that the crystal structure may be sensitive to thermal fluctuations. These storage requirements indicate that the solid-state form may undergo phase transitions or degradation at higher temperatures, emphasizing the importance of understanding the crystallographic properties for proper handling and storage protocols.

Spectroscopic Fingerprints (Nuclear Magnetic Resonance, Infrared, Ultraviolet-Visible)

The spectroscopic characterization of this compound would be expected to reveal characteristic signatures corresponding to its various functional groups and structural elements. Nuclear magnetic resonance spectroscopy would provide detailed information about the chemical environment of hydrogen and carbon atoms throughout the molecule. The aromatic protons from both the phenyl and chlorobenzyl substituents would appear in the characteristic aromatic region, typically between 7.0 and 8.0 parts per million in proton nuclear magnetic resonance spectra.

The imidazole ring protons would exhibit distinct chemical shifts influenced by the electron-withdrawing and electron-donating effects of the various substituents. The diamine functionality would contribute characteristic signals, with the amino protons potentially showing temperature and solvent-dependent behavior due to their involvement in hydrogen bonding and exchange processes. Carbon-13 nuclear magnetic resonance spectroscopy would provide complementary information about the carbon framework, with the aromatic carbons appearing in the typical aromatic region and aliphatic carbons showing distinct chemical shifts based on their local electronic environments.

Infrared spectroscopy would reveal characteristic absorption bands corresponding to the various functional groups present in the molecule. The amino groups would be expected to show characteristic nitrogen-hydrogen stretching vibrations in the region around 3300-3500 cm⁻¹, while the aromatic carbon-carbon and carbon-nitrogen stretching vibrations would appear in the fingerprint region below 1600 cm⁻¹. The presence of the chlorine substituent might influence the aromatic stretching patterns, providing additional diagnostic information for structural confirmation.

| Physical Property | Value | Units |

|---|---|---|

| Density | 1.3 ± 0.1 | g/cm³ |

| Boiling Point | 539.7 ± 52.0 | °C at 760 mmHg |

| Flash Point | 280.2 ± 30.7 | °C |

| Vapor Pressure | 0.0 ± 1.4 | mmHg at 25°C |

| Polarizability | 33.8 ± 0.5 | 10⁻²⁴cm³ |

Ultraviolet-visible spectroscopy would be particularly informative for this compound due to its extended aromatic system and the presence of multiple chromophoric groups. The imidazole ring system, combined with the phenyl and chlorobenzyl substituents, would be expected to produce characteristic absorption bands in the ultraviolet region. The π-π* transitions associated with the aromatic systems would likely result in strong absorption bands, while n-π* transitions from the nitrogen lone pairs might contribute additional spectroscopic features at longer wavelengths.

属性

IUPAC Name |

1-N-[(3-chlorophenyl)methyl]-4-phenylimidazole-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15ClN4/c17-14-8-4-5-12(9-14)10-19-21-11-15(20-16(21)18)13-6-2-1-3-7-13/h1-9,11,19H,10H2,(H2,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMSMIUVAIMISTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN(C(=N2)N)NCC3=CC(=CC=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

N1-(3-Chlorobenzyl)-4-phenyl-1H-imidazole-1,2-diamine, a compound within the imidazole derivative class, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications, supported by relevant data and case studies.

Molecular Structure:

- Molecular Formula: C16H15ClN4

- Molecular Weight: 298.77 g/mol

- CAS Number: 1987270-59-6

The compound features a five-membered imidazole ring fused with a phenyl group and a chlorobenzyl substituent. The synthesis of this compound typically involves controlled reaction conditions to optimize yield and purity, often utilizing solvents like ethanol or dimethylformamide.

This compound is believed to exert its biological effects primarily through the inhibition of specific enzymes. Notably, it has been associated with the inhibition of indoleamine 2,3-dioxygenase (IDO), an enzyme implicated in immune response modulation and cancer progression . The compound's structure suggests it may interact with the active sites of various enzymes, potentially leading to therapeutic effects in conditions characterized by immune suppression.

Anticancer Activity

Several studies have investigated the anticancer potential of imidazole derivatives, including this compound. For instance:

- In Vitro Studies: The compound demonstrated significant cytotoxicity against various cancer cell lines. Flow cytometry analyses revealed that it can induce apoptosis in MCF cell lines at specific dosages .

| Cell Line | IC50 (μM) | Notes |

|---|---|---|

| MCF | 25.72 ± 3.95 | Induces apoptosis |

| U87 (Glioblastoma) | 45.2 ± 13.0 | Comparable to standard drugs |

Enzyme Inhibition

The compound has been shown to inhibit IDO effectively, which is crucial for developing therapies targeting cancer and chronic infections. Computational docking studies have indicated that this compound binds to key residues in the active site of IDO, enhancing its potential as a therapeutic agent .

Case Studies

Case Study 1: Antitumor Efficacy

In a study focusing on tumor-bearing mice, administration of this compound resulted in significant tumor growth suppression compared to control groups. This suggests that the compound may have systemic effects on tumor biology beyond direct cytotoxicity .

Case Study 2: Inhibition of Immune Suppression

Research has highlighted the role of IDO in immune evasion by tumors. By inhibiting this enzyme, this compound may restore immune function and enhance anti-tumor responses in preclinical models .

科学研究应用

Chemical Properties and Structure

N1-(3-Chlorobenzyl)-4-phenyl-1H-imidazole-1,2-diamine is classified as an imidazole derivative with a molecular formula of C16H15ClN4 and a molecular weight of 298.77 g/mol. Its structure consists of a five-membered imidazole ring substituted with a phenyl group and a chlorobenzyl moiety, which enhances its biological activity.

Medicinal Chemistry

This compound has potential applications in:

- Cancer Therapy : Its structure suggests possible enzyme inhibition capabilities that could be leveraged in cancer treatments. Compounds similar to this have shown activity against indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme involved in immune modulation.

- Immunomodulation : The compound's interaction with biological targets indicates its potential role in modulating immune responses, making it a candidate for further investigation in autoimmune diseases.

Enzyme Inhibition Studies

Studies have indicated that imidazole derivatives can serve as inhibitors for various enzymes. This compound may inhibit protein tyrosine phosphatases (PTPs), which are critical in regulating cellular processes such as proliferation and differentiation .

Analytical Techniques

To characterize this compound, several analytical techniques are employed:

- Nuclear Magnetic Resonance (NMR) Spectroscopy : Used to determine the structure and purity of the compound.

- Mass Spectrometry (MS) : Employed for molecular weight determination and structural analysis.

These techniques ensure the compound's integrity and facilitate further research into its applications.

相似化合物的比较

Structural and Functional Comparison with Similar Compounds

Structural Analogues

The following table summarizes key structural analogs and their distinguishing features:

*Calculated based on structural similarity to and .

Key Observations:

- Substituent Effects : The 3-chlorobenzyl group introduces electronegativity and steric bulk compared to methyl or phenylmethylene analogs. This may enhance intermolecular interactions (e.g., halogen bonding) or alter solubility .

- Molecular Weight : The chloro-substituted derivative is heavier than its methyl or phenyl counterparts, which could influence pharmacokinetic properties in drug design contexts.

Physicochemical Properties

- Solubility : Chloro-substituted derivatives are generally less polar than trifluoromethyl analogs () but more polar than methyl or phenyl variants (). This may result in intermediate solubility in organic solvents.

- Thermal Stability : The 4-phenyl group on the imidazole ring likely enhances thermal stability due to aromatic stacking interactions, a feature observed in related compounds .

准备方法

General Synthetic Strategy

The synthesis of N1-(3-Chlorobenzyl)-4-phenyl-1H-imidazole-1,2-diamine typically involves:

- Formation of the imidazole ring with a 4-phenyl substitution.

- Introduction of the 3-chlorobenzyl group at the N1 position.

- Functionalization to yield the 1,2-diamine substitution pattern on the imidazole ring.

This is generally achieved via condensation reactions between appropriate precursors, such as substituted benzylamines and imidazole intermediates, followed by reduction or substitution steps to install the diamine functionalities.

Specific Preparation Method Insights

While direct detailed synthetic protocols for this exact compound are scarce, related imidazole derivatives provide valuable clues:

Condensation of 3-chlorobenzylamine with imidazole precursors: The 3-chlorobenzylamine acts as a nucleophile to substitute at the N1 position of the imidazole ring, which has been pre-formed or formed in situ with the 4-phenyl substitution.

Synthesis of 4-phenylimidazole intermediates: A patented method describes a one-step synthesis of 4-phenylimidazole via nucleophilic substitution of alpha-brominated methyl phenyl ketone with formamidine acetate in ethylene glycol, followed by cyclization under controlled temperature and acid-binding agent addition. This method achieves acceptable yields and purity by careful control of reaction conditions (temperature ranges 40–70°C for substitution, 30–60°C for cyclization, and subsequent heating to 70–100°C).

Functional group transformations: Reduction steps using zinc in aqueous ammonium chloride or ammonium sulfide solutions have been employed in related benzimidazole derivatives to convert nitro or other substituents into amine groups, which could be adapted for preparing the diamine functionalities on the imidazole ring.

Detailed Preparation Method (Proposed Based on Literature)

Analytical and Process Parameters

| Parameter | Range/Value | Purpose/Effect |

|---|---|---|

| Temperature (Step 1) | 40–70°C (optimum 50–60°C) | Controls nucleophilic substitution rate and yield |

| Formamidine acetate molar ratio | 1.8–2.2 equivalents | Ensures complete reaction with alpha-brominated ketone |

| Ethylene glycol to ketone mass ratio | 4–5:1 | Solvent medium for reaction control |

| Cyclization temperature | 30–35°C initial, then 80–90°C | Facilitates ring closure and reaction completion |

| Reaction times | 2 ± 0.5 h (substitution), 5–6 h (cyclization stages) | Ensures adequate conversion |

| pH adjustment | 8.0 ± 0.5 (post-reaction) | Optimizes extraction and purification |

Research Findings and Yield Optimization

The patented method for 4-phenylimidazole synthesis achieves improved yields by using ethylene glycol as solvent and carefully controlling temperature and reagent addition rates.

Reduction steps adapted from benzimidazole derivative syntheses demonstrate selective reduction of nitro groups to amines without affecting other sensitive functionalities, which is critical for obtaining the 1,2-diamine substitution pattern.

Purification involving pH adjustment and activated carbon treatment enhances product purity by removing acidic impurities and colored byproducts.

Summary Table of Preparation Method

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for N1-(3-Chlorobenzyl)-4-phenyl-1H-imidazole-1,2-diamine, and how can reaction yields be maximized?

- Methodology : The compound can be synthesized via multi-step condensation reactions. For example, details procedures using aryl chlorides and amines in polar aprotic solvents (e.g., DMF) with catalysts like K₂CO₃. Yield optimization involves controlling stoichiometry, reaction temperature (e.g., 80–100°C), and purification via column chromatography. highlights the importance of solvent choice (e.g., methanol) to avoid re-esterification byproducts in imidazole ring formation .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what challenges arise in data interpretation?

- Methodology :

- 1H/13C NMR : Assign peaks using coupling constants and integration ratios. For instance, aromatic protons in appear at δ 7.2–8.4 ppm, while NH groups may show broad signals. Overlapping peaks in crowded aromatic regions require 2D NMR (e.g., COSY, HSQC) for resolution .

- HRMS : Confirm molecular ion ([M+H]+) with <2 ppm error. Discrepancies may arise from isotopic patterns (e.g., chlorine atoms) or adduct formation .

Q. How can density functional theory (DFT) predict the electronic structure and stability of this compound?

- Methodology : Use hybrid functionals (e.g., B3LYP) with basis sets like 6-31G(d) to calculate HOMO-LUMO gaps, electrostatic potentials, and Gibbs free energy. and validate DFT for thermochemical accuracy (average error ~2.4 kcal/mol for atomization energies). Include exact-exchange terms to improve correlation-energy predictions .

Advanced Research Questions

Q. What reaction mechanisms govern the formation of byproducts during synthesis, and how can they be mitigated?

- Methodology : identifies solvent participation (e.g., methanol in trimolecular pathways) as a source of byproducts. Use quantum-chemical calculations (e.g., Gaussian) to model transition states and identify competing pathways. Optimize reaction conditions (e.g., anhydrous solvents, inert atmosphere) to suppress side reactions .

Q. How should researchers address contradictory NMR data arising from tautomerism or dynamic processes?

- Methodology : Perform variable-temperature NMR to detect tautomeric equilibria (e.g., imidazole ring proton shifts). For dynamic systems, use relaxation dispersion experiments or computational modeling (DFT) to map energy barriers. notes that substituent electronegativity (e.g., Cl, F) can stabilize specific tautomers .

Q. What advanced crystallographic methods validate the compound’s 3D structure?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) with SHELX software ( ) refines bond lengths/angles. Challenges include crystal quality (e.g., solvent exclusion during crystallization) and twinning. Pair with Hirshfeld surface analysis to assess intermolecular interactions .

Q. How can structure-activity relationships (SAR) guide the design of analogs with enhanced biological activity?

- Methodology : Test derivatives (e.g., varying substituents on the benzyl or phenyl groups) in antimicrobial assays (). Use molecular docking (e.g., AutoDock Vina) to predict binding to targets like MurA enzyme. Corrogate SAR with Hammett constants to quantify electronic effects .

Q. What in silico strategies predict the compound’s pharmacokinetic and toxicity profiles?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。